9H-Carbazole3-OxoaceticAcid
Description
Significance of the Carbazole (B46965) Core in Chemical and Biological Research
The carbazole nucleus is considered a "privileged scaffold" in medicinal chemistry, serving as a versatile template for the design of new therapeutic agents. unibas.it Its rigid, planar, and highly conjugated system allows for diverse functionalization at various positions, leading to a wide spectrum of biological activities. echemcom.comechemcom.com Naturally occurring carbazole alkaloids, often isolated from plants of the Rutaceae family, and their synthetic analogues have demonstrated a remarkable array of pharmacological properties. researchgate.netnih.gov
Research has extensively documented the potential of carbazole derivatives as:
Antimicrobial Agents: Compounds containing the carbazole framework have shown notable antibacterial and antifungal activities. jchr.orgsrce.hrmdpi.com For instance, the natural alkaloid murrayanine, isolated from Murraya koenigii, was one of the first carbazole derivatives recognized for its antibacterial properties. echemcom.comechemcom.com The mechanism of action can involve increasing the permeability of bacterial cell membranes. lmaleidykla.lt
Anticancer Agents: The carbazole structure is a key motif in numerous compounds investigated for their antitumor properties. researchgate.netresearchgate.netnih.gov These derivatives can induce apoptosis (cell death) and arrest the cell cycle in various cancer cell lines. researchgate.net
Antiviral Agents: The carbazole skeleton is a crucial structural component in the development of molecules with antiviral activity, including against pathogens like HIV and Hepatitis C virus. unibas.it
Antioxidant and Anti-inflammatory Agents: Many carbazole derivatives exhibit potent antioxidant activity, scavenging free radicals, and possess anti-inflammatory properties. echemcom.commdpi.com
Neuroprotective Agents: Researchers have explored carbazoles for their potential in treating neurodegenerative diseases such as Alzheimer's. numberanalytics.commdpi.com
Antidiabetic Agents: Certain carbazole compounds have shown promise in managing glucose metabolism and improving insulin (B600854) sensitivity, indicating their potential as antidiabetic agents. mdpi.com
Beyond pharmaceuticals, the carbazole core is integral to materials science . Its photophysical characteristics, including high thermal stability and charge-transport capabilities, make its derivatives, such as polyvinylcarbazole (PVK), essential components in the development of organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. encyclopedia.pubnih.govontosight.aimdpi.com
| Area of Research | Significance of Carbazole Core | Example Applications/Activities |
| Medicinal Chemistry | Privileged scaffold for drug design. unibas.it | Anticancer, antimicrobial, antiviral, antioxidant, anti-inflammatory, neuroprotective, antidiabetic agents. researchgate.netechemcom.comresearchgate.netmdpi.com |
| Materials Science | Excellent electronic and photophysical properties. echemcom.comnih.gov | Organic Light-Emitting Diodes (OLEDs), polymer solar cells, photorefractive materials. encyclopedia.pubnih.govmdpi.com |
| Synthetic Chemistry | Versatile building block for complex molecules. metu.edu.tr | Synthesis of natural products and novel functional materials. rsc.org |
Contextualizing 9H-Carbazole-3-Oxoacetic Acid within Carbazole Research
Within the vast family of carbazole derivatives, 9H-Carbazole-3-Oxoacetic Acid emerges as a specific molecule of interest. It is known as a derivative of the parent 9H-Carbazole and has been identified as an impurity in the synthesis of Carprofen. pharmaffiliates.com Carprofen is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. pharmaffiliates.com The study of such derivatives is crucial for understanding reaction pathways, optimizing synthetic yields, and characterizing potential biological activities.
Structural Features and Research Relevance of Oxoacetic Acid Moieties
The substituent on the carbazole ring is an oxoacetic acid group, also known as a glyoxylic acid group. nih.gov This functional group is the simplest α-keto acid, containing both a carboxylic acid and an adjacent ketone carbonyl group. mdpi.com This dual functionality makes it a versatile and reactive chemical entity.
Key Structural and Chemical Features:
Acidity: The carboxylic acid group imparts acidic properties to the molecule.
Reactivity: The keto group is susceptible to nucleophilic addition, while the carboxylic acid can undergo esterification and other related reactions. mdpi.com
Metabolic Relevance: In biochemistry, α-keto acids like oxaloacetate and α-ketoglutarate are central intermediates in major metabolic pathways, including the citric acid cycle. mdpi.comwikipedia.org Glyoxylic acid itself is an intermediate in the glyoxylate (B1226380) cycle, which allows organisms like plants and bacteria to convert fats into carbohydrates. wikipedia.org
Synthetic Utility: In organic synthesis, oxoacetic acids are valuable precursors for a wide range of compounds, including pharmaceuticals and agrochemicals. mdpi.com
The presence of the oxoacetic acid moiety on the carbazole scaffold suggests a molecule with potential for diverse chemical interactions and biological recognition.
| Functional Group | Chemical Characteristics | Relevance |
| Ketone (Oxo) | Electrophilic carbon, can participate in nucleophilic addition. | Enables further chemical modification and potential interaction with biological targets. |
| Carboxylic Acid | Acidic proton, can form salts and esters. | Influences solubility and allows for formation of derivatives like amides. rsc.org |
| α-Keto Acid | Combination of ketone and carboxylic acid. | Versatile chemical handle for synthesis; found in key metabolic intermediates. mdpi.commdpi.com |
Positioning of the 3-Oxoacetic Acid Substituent on the 9H-Carbazole Scaffold
Research into various carbazole derivatives has shown that the position of substituents is not trivial. For example, studies on the antibacterial activity of substituted carbazoles revealed that derivatives with substituents at the C-3 and C-6 positions often display enhanced activity compared to those substituted at other positions, such as C-2 and C-7. lmaleidykla.lt The synthesis of carbazole derivatives often results in specific isomers, and methods like the Cadogan reductive cyclization can be employed to target particular substitution patterns, though mixtures of isomers like 1- and 3-substituted carbazoles can also form. derpharmachemica.com The presence of the oxoacetic acid group at the C-3 position, as seen in 9H-Carbazole-3-Oxoacetic Acid, therefore places it within a class of derivatives noted for their potential biological efficacy, warranting further investigation into its unique chemical and pharmacological profile.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-carbazol-3-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-13(14(17)18)8-5-6-12-10(7-8)9-3-1-2-4-11(9)15-12/h1-7,15H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGRQHNXIVOBID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Research of 9h Carbazole 3 Oxoacetic Acid
Modifications of the Oxoacetic Acid Moiety
The oxoacetic acid group at the C-3 position contains both a carboxylic acid and a ketone, offering a rich platform for diverse chemical transformations. The carboxylic acid function can readily undergo reactions such as esterification and amidation. cymitquimica.com For instance, esterification can be achieved by reacting the acid with various alcohols under acidic conditions, while amidation can be performed using a range of amines, often facilitated by coupling agents.
More complex derivatizations can involve both the keto and acid functionalities. Research on analogous carbazole (B46965) structures demonstrates that side chains at the C-3 or N-9 positions can be extensively modified. For example, a 2-(9H-carbazol-9-yl)acetohydrazide, formed from the corresponding ethyl acetate (B1210297) derivative, can serve as a key intermediate. arabjchem.org This hydrazide can be converted into a diazonium salt, which then reacts with active methylene (B1212753) compounds like acetylacetone (B45752) or ethyl acetoacetate. arabjchem.org Subsequent cyclization reactions of these products with reagents such as urea (B33335) or phenylhydrazine (B124118) can yield complex heterocyclic systems, including pyrimidinone and pyrazolone (B3327878) derivatives fused to the initial side chain. arabjchem.orgnih.gov
| Starting Material | Reagent(s) | Resulting Functional Group/Structure | Reference(s) |
| Carbazole Keto Acid | Alcohol, H+ | Ester | cymitquimica.comresearchgate.net |
| Carbazole Keto Acid | Amine, Coupling Agent | Amide | cymitquimica.com |
| Ethyl 9H-carbazol-9-ylacetate | Hydrazine Hydrate | 2-(9H-Carbazol-9-yl)acetohydrazide | arabjchem.org |
| 2-(9H-Carbazol-9-yl)acetohydrazide | 1. NaNO₂/HCl; 2. Acetylacetone | 3-[3-(9H-Carbazol-9-ylacetyl)triazanylidene]pentane-2,4-dione | arabjchem.org |
| 3-[3-(9H-Carbazol-9-ylacetyl)triazanylidene]pentane-2,4-dione | Urea | 5-[3-(9H-Carbazol-9-ylacetyl)triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one | nih.gov |
Substitutions on the Carbazole Nitrogen (N-9 Position)
The nitrogen atom at the 9-position of the carbazole ring is a common site for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the molecule's electronic and physical properties.
N-Alkylation: This is one of the most frequently employed modifications, typically achieved by reacting the carbazole NH group with alkyl halides in the presence of a base. asianpubs.org For example, treatment of carbazole with ethyl chloroacetate (B1199739) or diethyl sulfate (B86663) introduces functionalized alkyl chains. arabjchem.orgorgsyn.org Microwave-assisted synthesis has been shown to accelerate N-alkylation reactions with alkyl halides, providing high yields in reduced reaction times. researchgate.net N-alkylation can also be performed using alcohols as the alkylating agent. publicationslist.org
N-Arylation: The introduction of aryl groups at the N-9 position is often accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig and Ullmann coupling reactions are standard methods for forming this C-N bond, reacting the carbazole with aryl halides. primescholars.commdpi.com Palladium-catalyzed one-pot procedures involving N-arylation have also been developed to synthesize functionalized carbazoles efficiently. rsc.org
N-Acylation: In addition to alkyl and aryl groups, acyl moieties can be introduced at the nitrogen position through reaction with acid chlorides, leading to N-acylcarbazole derivatives. asianpubs.org
| Reaction Type | Reagent(s) | Catalyst/Conditions | Resulting Structure | Reference(s) |
| N-Alkylation | Ethyl Chloroacetate | Base, Ethanol | 9-(Ethoxycarbonylmethyl)-9H-carbazole | arabjchem.org |
| N-Alkylation | Diethyl Sulfate | NaOH, Acetone | 9-Ethyl-9H-carbazole | orgsyn.org |
| N-Alkylation | Alkyl Halide | K₂CO₃, Microwave | 9-Alkyl-9H-carbazole | researchgate.net |
| N-Arylation | Aryl Halide | Pd or Cu catalyst | 9-Aryl-9H-carbazole | primescholars.commdpi.com |
| N-Acylation | Acid Chloride | Base | 9-Acyl-9H-carbazole | asianpubs.org |
Reactions at Other Carbazole Ring Positions (e.g., C-1, C-6)
The electron-rich nature of the carbazole nucleus makes it susceptible to electrophilic substitution reactions. The highest occupied molecular orbital (HOMO) density is greatest at the C-1, C-3, C-6, and C-8 positions, making these sites the most reactive towards electrophiles. primescholars.com Consequently, substitutions typically occur at the C-3 and C-6 positions, and to a lesser extent, at the C-1 position. primescholars.comthieme-connect.de
Halogenation: The carbazole ring can be readily halogenated. Bromination using N-bromosuccinimide (NBS) or a mixture of hydrobromic acid and hydrogen peroxide can yield 3-bromo- (B131339) or 3,6-dibromo-carbazole derivatives. orgsyn.orglmaleidykla.ltrsc.org Similarly, iodination can be achieved using potassium iodide and potassium iodate, affording 3-iodo- and 3,6-diiodo-carbazoles. lmaleidykla.lt Microwave irradiation has been described as an environmentally benign method for the halogenation of aromatic compounds, including carbazole. rsc.org
Nitration: Nitration of the carbazole core, for instance using nitric acid in acetic acid or acetonitrile (B52724), typically results in substitution at the C-3 position, yielding 3-nitrocarbazole. primescholars.comgoogle.com Under more forcing conditions, 3,6-dinitro derivatives can be obtained.
Acylation: Friedel-Crafts acylation of carbazole, for example with acetyl chloride in the presence of aluminum chloride, selectively occurs at the C-3 position to give 3-acetyl-9H-carbazole. uobaghdad.edu.iqresearchgate.net
Other Substitutions: More advanced methods allow for substitution at less reactive positions. For example, by using a directing group such as a pyrimidinyl moiety at the N-9 position, ruthenium-catalyzed C-H bond arylation can be directed specifically to the C-1 position. researchgate.netresearchgate.net Furthermore, halogenated carbazoles can undergo subsequent reactions, such as nickel-catalyzed cross-coupling with Grignard reagents, to introduce alkyl groups at the C-3 and C-6 positions. orgsyn.org
| Reaction Type | Reagent(s) | Position(s) | Product | Reference(s) |
| Bromination | NBS / SiO₂ | 1, 3, 6 | 1,3,6-Tribromo-9H-carbazole | lmaleidykla.lt |
| Bromination | Br₂ / Acetic Acid | 3, 6 | 3,6-Dibromo-9-ethylcarbazole | orgsyn.org |
| Iodination | KI / KIO₃ | 3, 6 | 3,6-Diiodo-9H-carbazole | lmaleidykla.lt |
| Nitration | Nitric Acid | 3 | 3-Nitro-9-ethylcarbazole | google.com |
| Acylation | Acetyl Chloride / AlCl₃ | 3 | 3-Acetyl-9-ethyl-carbazole | uobaghdad.edu.iqresearchgate.net |
| Arylation | Arylboronic Acid | 1 | 1-Aryl-9-(pyrimidin-2-yl)-9H-carbazole | researchgate.net |
| Cyanation | CuCN | 3 | 3-Cyano-9H-carbazole | lmaleidykla.lt |
Advanced Spectroscopic and Structural Elucidation Research for 9h Carbazole 3 Oxoacetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. For 9H-Carbazole-3-oxoacetic acid, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.
In ¹³C NMR spectroscopy, the carbazole (B46965) ring system displays a characteristic set of signals for its twelve carbon atoms. The carbonyl carbons of the oxoacetic acid group are particularly noteworthy, resonating at very low field, typically in the range of 160-190 ppm, due to the strong deshielding effect of the attached oxygen atoms. rsc.org For instance, in a derivative, the carboxylic acid carbonyl (C=O) appears around 167.9 ppm, while the ketone carbonyl resonates at approximately 189.3 ppm. rsc.org The aromatic carbons of the carbazole core would be observed between 110 and 145 ppm.
| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Carbazole Aromatic Protons | 7.0 - 9.0 | 110 - 145 | Complex multiplet patterns are expected due to spin-spin coupling. |
| Carbazole N-H | > 11.0 (broad) | - | Chemical shift is highly dependent on solvent and concentration. |
| Carboxylic Acid OH | Variable (broad) | ~168 | Signal may exchange with water in the solvent. |
| Oxo-group C=O | - | ~189 | Represents the ketone carbonyl. |
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 9H-Carbazole-3-oxoacetic acid, with a molecular formula of C₁₄H₉NO₃, the expected exact mass is approximately 239.058 g/mol . aun.edu.eg
While a specific mass spectrum for 9H-Carbazole-3-oxoacetic acid is not widely documented, the fragmentation of related carbazole derivatives has been studied. rsc.org Upon ionization, the molecular ion peak [M]⁺ would be expected at m/z 239. The fragmentation pattern would likely involve the loss of small, stable molecules. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) or a carboxyl group (•COOH, 45 Da). The oxo-ketone linkage provides another potential cleavage site. The stable carbazole ring system would likely remain intact as a major fragment. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the parent ion and its fragments, distinguishing it from other compounds with the same nominal mass. soton.ac.uk
| Fragment | Proposed Structure | Expected m/z |
|---|---|---|
| [M]⁺ | C₁₄H₉NO₃⁺ | 239 |
| [M - OH]⁺ | C₁₄H₈NO₂⁺ | 222 |
| [M - COOH]⁺ | C₁₃H₈NO⁺ | 194 |
| [M - CO - COOH]⁺ | C₁₂H₈N⁺ | 166 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups present in a molecule and studying its electronic transitions.
Infrared (IR) Spectroscopy: The IR spectrum of 9H-Carbazole-3-oxoacetic acid is characterized by distinct absorption bands corresponding to its various functional groups. rsc.org A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. The N-H stretching vibration of the carbazole amine typically appears as a sharp peak around 3300-3500 cm⁻¹. The most prominent features would be the strong absorptions from the two carbonyl groups. The carboxylic acid C=O stretch is anticipated around 1700-1725 cm⁻¹, while the ketone C=O stretch would likely appear at a slightly lower frequency, in the range of 1660-1680 cm⁻¹. The aromatic C=C stretching vibrations of the carbazole ring would produce a series of peaks in the 1450-1600 cm⁻¹ region. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of carbazole and its derivatives is characterized by strong absorptions in the ultraviolet region, arising from π-π* electronic transitions within the aromatic system. rsc.orgCurrent time information in Bangalore, IN. For 9H-Carbazole-3-oxoacetic acid, one would expect to observe multiple absorption bands. Typically, carbazole derivatives show strong absorption peaks between 240 nm and 400 nm. rsc.org The presence of the oxoacetic acid substituent may cause a slight shift in the absorption maxima compared to unsubstituted carbazole. The electronic transitions are generally attributed to the conjugated π-system of the carbazole core. Current time information in Bangalore, IN.
| Spectroscopic Technique | Functional Group / Transition | Expected Absorption Range |
|---|---|---|
| Infrared (IR) | O-H (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |
| N-H (Carbazole) | 3300-3500 cm⁻¹ (sharp) | |
| C=O (Carboxylic Acid) | 1700-1725 cm⁻¹ | |
| C=O (Ketone) | 1660-1680 cm⁻¹ | |
| Ultraviolet-Visible (UV-Vis) | π-π* Transitions | 240-400 nm |
X-ray Crystallography in Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for 9H-Carbazole-3-oxoacetic acid has been reported in the Cambridge Structural Database, the crystal structures of numerous other carbazole derivatives have been extensively studied. soton.ac.ukasianpubs.orgresearchgate.net
Computational Chemistry and Theoretical Modeling Research of 9h Carbazole 3 Oxoacetic Acid
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of carbazole (B46965) derivatives, including structures related to 9H-Carbazole-3-Oxoacetic Acid. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com Studies often employ hybrid functionals like B3LYP to accurately describe the structure and molecular properties of the carbazole subunit. researchgate.netnih.gov These calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding charge transport properties and electronic transitions. eurekajournals.comresearchgate.net
For instance, research on related carbazole compounds has shown that the distribution of electron density in the HOMO and LUMO is key to their function. eurekajournals.com The HOMO is often localized on the electron-donating carbazole moiety, while the LUMO is centered on an acceptor part of the molecule. eurekajournals.com This separation of frontier orbitals is fundamental to the charge-transfer characteristics of these molecules.
DFT calculations also help in understanding the reactivity of these compounds. For example, in a study of carbazole derivatives, the B3LYP method was validated against experimental data to accurately describe molecular properties. researchgate.netnih.gov Furthermore, DFT can be used to predict vibrational spectra and analyze electronic absorption spectra, providing a deeper understanding of the molecule's behavior. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions (Pre-clinical Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unpad.ac.id This method is extensively used in preclinical research to screen and design potential drug candidates by simulating the interaction between a ligand (like a carbazole derivative) and a protein target. unpad.ac.idnih.govnih.gov
Studies on various carbazole derivatives have demonstrated their potential to interact with a range of biological targets. For example, docking studies have been performed on carbazole derivatives against targets like the main protease of SARS-CoV-2, spike glycoprotein, and RNA-dependent RNA-polymerase (RdRp). nih.gov In one such study, several carbazole derivatives exhibited strong binding energies, suggesting their potential as inhibitors. nih.gov
The binding affinity, measured by the docking score, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, are key parameters analyzed in these simulations. nih.govdovepress.com For instance, molecular docking of carbazole alkaloids with DNA gyrase B showed that some compounds had better docking scores than the preclinical drug ciprofloxacin. dovepress.com Similarly, docking studies of carbazole derivatives with the human serotonin (B10506) transporter (hSERT) have identified potential allosteric and competitive inhibitors. nih.gov These simulations provide valuable insights into the structure-activity relationship and guide the synthesis of more potent compounds. tubitak.gov.trresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Carbazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. slideshare.netnite.go.jpmedcraveonline.com For carbazole derivatives, QSAR models have been instrumental in predicting their activity and guiding the design of new, more potent analogs. researchgate.netnih.gov
QSAR studies on carbazole derivatives have successfully correlated their structural or physicochemical properties with biological activities like anticancer and topoisomerase II inhibitory effects. researchgate.netnih.gov These models often use statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) to establish these relationships. researchgate.net Key descriptors found to influence the activity of carbazole derivatives include the octanol-water partition coefficient (logP), which highlights the importance of lipophilicity for cell membrane penetration. researchgate.netnih.gov
The predictive power of a QSAR model is assessed by statistical parameters such as the correlation coefficient (r), the squared correlation coefficient (r²), and the cross-validated squared correlation coefficient (Q²). tubitak.gov.tr A robust QSAR model can then be used to virtually screen new compounds and prioritize them for synthesis and biological testing. dovepress.comnih.gov For example, a QSAR study on xanthone (B1684191) derivatives, a related class of compounds, led to the design of new compounds with predicted cytotoxic activities. dovepress.com
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. jinr.ruresearchgate.net In the context of 9H-Carbazole-3-Oxoacetic Acid and its derivatives, MD simulations provide crucial insights into their conformational flexibility and the stability of their complexes with biological targets. mdpi.commun.ca
Conformational analysis is vital as the three-dimensional shape of a molecule dictates its biological activity and chemical reactivity. mun.ca MD simulations can reveal the different conformations a molecule can adopt and the energetic landscape connecting them. mun.caunibo.it For example, MD simulations of carbazole derivatives binding to G-quadruplex DNA have been used to assess the stability of the resulting complexes. mdpi.commdpi.com These simulations can run for nanoseconds or even microseconds to capture functionally relevant motions. nih.govuniroma1.it
By analyzing the trajectories from MD simulations, researchers can calculate various properties, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), to understand the flexibility and stability of the system. uniroma1.it These simulations have shown that the binding of carbazole ligands can confer conformational stability to their receptor targets. nih.gov
Pre Clinical Biological Activity and Mechanistic Research of 9h Carbazole 3 Oxoacetic Acid Analogues
Antimicrobial Activity Research (In Vitro)
Carbazole (B46965) derivatives have demonstrated significant potential as antimicrobial agents, with numerous studies investigating their efficacy against a range of bacterial and fungal pathogens. nih.govijrpc.comijper.orgnih.gov
Antibacterial Mechanism Research
The antibacterial action of carbazole analogues is multifaceted. Some derivatives exert their effect by increasing the permeability of the bacterial cellular membrane, leading to the leakage of cytoplasmic contents and subsequent cell death. nih.govresearchgate.net For instance, certain carbazole-oxadiazole derivatives have been shown to disrupt the integrity of the bacterial cell wall. researchgate.net This mechanism is a key area of investigation for overcoming drug-resistant bacterial strains. nih.gov
Antifungal Studies
The antifungal potential of carbazole derivatives has been well-documented. nih.gov Many analogues exhibit potent activity against various fungal species, including pathogenic yeasts like Candida albicans and filamentous fungi such as Aspergillus flavus. mdpi.comtandfonline.com For example, a series of 6-hydroxy-1H-carbazole-1,4(9H)-diones showed promising in vitro antifungal activity. nih.gov The introduction of a 1,2,4-triazole (B32235) moiety into the carbazole structure has been observed to enhance antifungal efficacy against C. albicans. nih.gov Some carbazole derivatives have shown antifungal activity comparable to or even better than standard drugs like fluconazole. tandfonline.com
Anticancer Activity Research (In Vitro and Pre-clinical In Vivo Models)
Carbazole alkaloids and their synthetic analogues have long been recognized for their anticancer properties, with research spanning various cancer types and mechanistic pathways. nih.govijrpc.comnih.govfrontiersin.orgmdpi.com
Mechanism of Action
The anticancer effects of 9H-Carbazole-3-Oxoacetic Acid analogues are attributed to several mechanisms of action:
Apoptosis Induction: Many carbazole derivatives have been found to induce programmed cell death (apoptosis) in cancer cells. ijrpc.com For example, a novel synthetic carbazole derivative, HYL-6d, was shown to induce apoptosis in human breast cancer MCF-7 cells. nih.gov This process is often accompanied by changes in the expression of key regulatory proteins.
p53 Pathway Modulation: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Some carbazole derivatives exert their anticancer effects by modulating the p53 pathway. nih.gov Increased levels of p53 have been observed in cancer cells treated with certain carbazole compounds, leading to cell cycle arrest and apoptosis. nih.gov Interestingly, in some contexts, targeting the Rac1 protein has been shown to be effective in p53-deficient lymphomas. nih.gov
Topoisomerase Inhibition: Topoisomerases are essential enzymes involved in DNA replication and transcription. Certain carbazole derivatives, reminiscent of the natural anticancer agent ellipticine, have been identified as inhibitors of topoisomerase I and II. mdpi.com By inhibiting these enzymes, these compounds can lead to DNA damage and cell death in cancer cells.
Rac1 Inhibition: Rac1 is a small GTPase that plays a role in cell proliferation and migration. Some carbazole analogues have been designed as Rac1 inhibitors, showing antiproliferative and anti-migratory effects in cancer cells. ijrpc.commdpi.com
Studies on Specific Cancer Cell Lines
The cytotoxic activity of carbazole analogues has been evaluated against a variety of cancer cell lines:
Melanoma: Carbazole derivatives have shown inhibitory activity against human melanoma cell lines, such as A875. frontiersin.org
Breast Cancer: Extensive research has been conducted on the effects of carbazole analogues on breast cancer cell lines, including MCF-7 and the triple-negative MDA-MB-231. ijrpc.comnih.govmdpi.com Some compounds have demonstrated selective cytotoxicity towards cancer cells without significantly affecting normal cells. mdpi.com
Gastric Adenocarcinoma: The cytotoxic potential of carbazole derivatives has also been investigated against gastric adenocarcinoma cell lines like 7901. frontiersin.org
Other Cancer Cell Lines: Studies have also explored the activity of these compounds against lung adenocarcinoma (A549), T-lymphoblast leukemia (CCRF/CEM), and human glioma (U87MG) cell lines. ijrpc.comasianjpr.com
Antioxidant Activity Research (In Vitro)
Several studies have investigated the antioxidant properties of carbazole derivatives. lmaleidykla.ltnih.gov The ability of these compounds to scavenge free radicals is a key aspect of their potential therapeutic applications. The antioxidant activity is often evaluated using methods like the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. lmaleidykla.lt
Natural carbazoles, such as carazostatin, have demonstrated strong antioxidant activity. nih.gov However, many synthetic carbazole derivatives have shown weak to moderate antioxidant potential in various in vitro assays. lmaleidykla.lt The presence of a free hydroxyl group on the carbazole ring appears to be important for significant antioxidant activity. nih.gov
Radical Scavenging Mechanisms (e.g., DPPH, ABTS assays)
The antioxidant potential of carbazole analogues has been explored through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. These tests measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. nih.govscielo.br The interaction with the DPPH radical, for instance, leads to its reduction to 1,1-diphenyl-2-picrylhydrazine, which is observable as a color change from purple to yellow. nih.gov
In a study on newly synthesized oxadiazole substituted carbazole derivatives, all tested compounds demonstrated antioxidant properties. core.ac.uk The DPPH free radical scavenging activity varied among the analogues, with some compounds showing higher activity than the standard antioxidant Butylated hydroxytoluene (BHT). core.ac.uk Similarly, these compounds showed concentration-dependent scavenging activity against the ABTS radical. core.ac.uk However, other research on different sets of carbazole derivatives, such as halogenated 9H-carbazoles, indicated weak antioxidative activity in the DPPH assay. lmaleidykla.ltscispace.com
The following table summarizes the radical scavenging activities of selected oxadiazole-substituted carbazole derivatives. core.ac.uk
| Compound/Standard | DPPH SC₅₀ (µM) | ABTS SC₅₀ (µM) |
| Compound 3 | 198.31 ± 9.45 | 96.64 ± 8.11 |
| Compound 5 | 203.45 ± 11.12 | 101.53 ± 9.04 |
| Compound 6 | 299.87 ± 14.23 | 292.74 ± 13.56 |
| BHT (Standard) | 211.13 ± 12.02 | 105.21 ± 9.32 |
Ferric Reducing Antioxidant Power (FRAP) Assays
The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to evaluate the total antioxidant capacity of a compound. This method is based on an electron transfer mechanism. lmaleidykla.lt It measures the ability of an antioxidant to reduce the ferric tripyridyltriazine (Fe(III)-TPTZ) complex to the intensely blue-colored ferrous tripyridyltriazine (Fe(II)-TPTZ) complex at a low pH, with the absorbance measured spectrophotometrically around 593 nm. lmaleidykla.ltjmp.ir
Studies on certain carbazole derivatives have utilized the FRAP assay to assess their antioxidant potential. core.ac.uklmaleidykla.lt In one study investigating halogenated 9H-carbazole derivatives, the tested compounds showed weak activity in reducing the Fe(TPTZ)³⁺ complex to the Fe(TPTZ)²⁺ form when compared to the standard, ascorbic acid. lmaleidykla.lt Another study on oxadiazole substituted carbazoles also employed the FRAP method as part of their antioxidant activity investigation. core.ac.uk
Neuroprotective Activity Research (Pre-clinical Models)
Carbazole derivatives have been identified as a class of compounds with significant neuroprotective properties. echemcom.commdpi.com Research has led to the discovery of lead compounds with potential applications in treating neurodegenerative disorders. nih.govnih.gov
A notable example is the aminopropyl carbazole analogue, (-)-P7C3-S243. nih.govnih.gov This compound has demonstrated potent neuroprotective effects in pre-clinical mouse models. Specifically, it has been shown to protect developing neurons during hippocampal neurogenesis and to shield mature neurons within the substantia nigra in a model of Parkinson's disease. nih.govnih.gov Due to its ability to cross the blood-brain barrier, its oral bioavailability, and metabolic stability, (-)-P7C3-S243 is considered a valuable lead compound for the development of drugs aimed at treating neurodegenerative conditions like Parkinson's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury. nih.govnih.gov
Enzyme Inhibition Research (e.g., Urease, Topoisomerase I/II, JAK3)
Analogues of 9H-Carbazole-3-Oxoacetic Acid have been investigated for their ability to inhibit various enzymes, revealing potential therapeutic applications.
Urease Inhibition: A series of oxadiazole substituted carbazole derivatives were synthesized and evaluated for their antiurease activity. core.ac.uk All of the tested compounds exhibited greater inhibitory activity against the urease enzyme than the standard inhibitor, thiourea. core.ac.uk
The table below shows the urease inhibition data for selected carbazole derivatives. core.ac.uk
| Compound/Standard | Urease Inhibition IC₅₀ (µM) |
| Compound 4 | 10.12 ± 0.98 |
| Compound 5 | 21.11 ± 1.87 |
| Thiourea (Standard) | 22.14 ± 1.54 |
Topoisomerase I/II Inhibition: Certain carbazole derivatives have been studied for their anticancer activity, which is linked to the inhibition of DNA-dependent enzymes like topoisomerases I and II. mdpi.com A study on 5,8-dimethyl-9H-carbazole derivatives found that two compounds, designated as 3 and 4, were particularly active against the triple-negative MDA-MB-231 breast cancer cell line. mdpi.com In vitro assays confirmed that these lead compounds selectively inhibited human topoisomerase I and also interfered with actin organization, ultimately leading to apoptosis. mdpi.com
Other Reported Pre-clinical Biological Activities
The carbazole scaffold is present in a wide range of biologically active molecules, and research has uncovered several other pre-clinical activities for its analogues. echemcom.com
Anti-inflammatory Activity: The carbazole derivative Carprofen is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine to relieve pain and inflammation. pharmaffiliates.comnih.gov 9H-Carbazole-3-Oxoacetic Acid itself is noted as an impurity in the synthesis of Carprofen. pharmaffiliates.com Other novel carbazole derivatives have demonstrated significant anti-inflammatory effects in pre-clinical models, such as the carrageenan-induced rat paw edema model. jddtonline.infomdpi.com
Anti-viral Activity: Carbazole derivatives have shown promise as antiviral agents. echemcom.com Eighteen derivatives were synthesized and tested against Porcine Epidemic Diarrhea Virus (PEDV), with three compounds significantly reducing viral replication. mdpi.com Further analysis showed two of these compounds exerted their inhibitory effect at the early stage of the viral life cycle, likely during viral attachment. mdpi.com Other studies have reported the anti-HIV activity of chlorinated 1,4-dimethyl-9H-carbazole derivatives. nih.gov One nitro-derivative, in particular, showed an interesting profile, suggesting its potential as a lead for developing new anti-HIV drugs. nih.gov Additionally, the carbocyclic analog of 3-deazaadenosine (B1664127) has demonstrated broad-spectrum antiviral activity in vitro against several DNA and RNA viruses. nih.gov
Anti-malarial Activity: Several carbazole analogues have been evaluated for their activity against Plasmodium falciparum, the parasite responsible for the deadliest form of malaria. parahostdis.orgmdpi.com In one study, a newly synthesized derivative, SAM13-2HCl, demonstrated a superior selective index (a ratio of cytotoxicity to antimalarial activity) compared to a template compound against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of the parasite. parahostdis.org
Pancreatic-lipase Inhibitory Activity: The inhibition of pancreatic lipase (B570770) is a key target for managing obesity. nih.govugm.ac.id A series of twenty-four 2-(carbazol-3-yl)-2-oxoacetamide analogues were synthesized and evaluated for their pancreatic lipase (PL) inhibitory activity. nih.gov Several compounds exhibited potent inhibition, with kinetic studies revealing a competitive mode of inhibition. nih.gov
The table below presents the pancreatic lipase inhibitory activity of the most potent 2-(carbazol-3-yl)-2-oxoacetamide analogues. nih.gov
| Compound | PL Inhibition IC₅₀ (µM) | Inhibition Type |
| 7e | 6.31 | Competitive |
| 7f | 8.72 | Competitive |
| 7p | 9.58 | Competitive |
| Orlistat (Standard) | 0.10 | - |
Biotransformation Studies by Microorganisms
The microbial transformation of carbazole compounds has been investigated to produce derivatives that may be difficult to obtain through conventional chemical synthesis. researchgate.netnih.gov Studies have focused on the use of biphenyl-utilizing bacteria to hydroxylate the carbazole ring. nih.gov
Research involving 24 different isolates of such bacteria demonstrated their ability to convert 9H-carbazole into hydroxylated metabolites. nih.gov The primary products formed were 9H-carbazol-1-ol (produced by 15 strains) and 9H-carbazol-3-ol (produced by 9 strains). nih.gov The formation of 9H-carbazol-3-ol was found to occur through the spontaneous decomposition of a dihydrodiol intermediate, with the first-time detection of 3-hydroxy-1,2,3,9-tetrahydrocarbazol-4-one providing evidence for this pathway. nih.gov These microbial technologies represent an alternative route for synthesizing pharmacologically relevant carbazole derivatives. researchgate.net
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Quantification and Detection
Chromatographic methods are indispensable for the separation, identification, and quantification of carbazole (B46965) derivatives. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) offer high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful tool for the analysis of volatile and semi-volatile carbazole compounds. Its high resolution and sensitivity make it suitable for detecting trace levels of these compounds in environmental and biological samples. For instance, a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method coupled with GC-MS/MS has been successfully used for the simultaneous determination of various carbazole derivatives. researchgate.netthermofisher.com This approach allows for the effective quantification of analytes like 9H-carbazole and its halogenated derivatives. researchgate.net The use of a single quadrupole GC-MS system has also been evaluated for the routine analysis of carbazole derivatives, among other compounds, in soil samples, demonstrating good linearity and sensitivity. thermofisher.com Furthermore, GC coupled with a nitrogen-selective detector (NCD) or combustion-mass spectrometry provides specific and sensitive detection of nitrogen-containing compounds like carbazoles. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely employed for the analysis of a broad range of carbazole derivatives, including those that are non-volatile or thermally labile. researchgate.net UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. researchgate.netnih.gov UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a particularly powerful technique for quantifying carbazole alkaloids in complex matrices, such as plant extracts. researchgate.net This method provides excellent sensitivity and selectivity, with low limits of detection (LOD) and quantification (LOQ). researchgate.netcsic.es For example, a UPLC-MS/MS method was developed for the analysis of carbazole and polyhalogenated carbazoles (PHCs) in sediment, achieving LODs in the range of 0.003 to 0.22 ng g⁻¹ dry weight. csic.es Similarly, HPLC coupled with UV-Vis detection has been utilized for the simultaneous determination of carbazoles in water samples after a pre-concentration step. sid.irresearchgate.net
Interactive Table: Chromatographic Analysis of Carbazole Derivatives
| Technique | Analytes | Matrix | Key Findings | Reference(s) |
| GC-MS/MS | 11 Polyhalogenated carbazoles, benzocarbazole, 9H-carbazoles | Earthworms | Successful quantification using a modified QuEChERS method. | researchgate.net |
| GC-MS | PAHs, PCBs, and derivatives including Carbazole | Soil | Assessed quantitative performance with a modified QuEChERS method, showing good linearity. | thermofisher.com |
| UPLC/MS/MS | Eleven carbazole alkaloids | Murraya koenigii plant | Novel method for quantification in samples from different climatic zones. | researchgate.net |
| HPLC-UV | Carbazole, trinitrocarbazole, tetra nitro carbazole | Water | Sensitive determination with cloud point extraction, with LODs from 0.009-0.01 µg mL⁻¹. | sid.ir |
| UHPLC-MS/MS | Carbazole and PHCs | Sediment | Sensitive method with LODs from 0.003 to 0.22 ng g⁻¹ d.w. | csic.es |
| DLLME-HPLC-UV | TNC, TrNC, and carbazole | Environmental Water | Linear range from 0.008–2.10 µg mL⁻¹ for carbazole with an LOD of 1.1 ng mL⁻¹. | researchgate.net |
Extraction and Sample Preparation Methods
Effective sample preparation is a critical step to remove interferences and concentrate the target analytes before chromatographic analysis. For carbazole derivatives, methods like salting-out liquid-liquid extraction and QuEChERS are commonly employed.
Salting-out Liquid-Liquid Extraction (LLE) is a technique that involves the addition of a salt to an aqueous sample to decrease the solubility of organic analytes, thereby enhancing their transfer into an immiscible organic solvent. sigmaaldrich.comuc.edu This method has been applied to the extraction of carbazole and its halogenated derivatives from human serum samples, using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the organic phase. sigmaaldrich.com The addition of salt can significantly increase the extraction recovery of carbazoles. sid.ir
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined sample preparation approach that combines salting-out extraction with dispersive solid-phase extraction (dSPE) for cleanup. researchgate.netmdpi.com This method has proven to be highly versatile and effective for the analysis of carbazole derivatives in various matrices, including earthworms and soil. researchgate.netthermofisher.com A modified QuEChERS method has been developed for the concurrent determination of multiple carbazole compounds, demonstrating good recovery and precision. researchgate.net The choice of solvent in the QuEChERS procedure is critical for achieving optimal extraction recovery. researchgate.net
Interactive Table: Extraction Methods for Carbazole Derivatives
| Method | Analytes | Matrix | Key Aspects | Reference(s) |
| Salting-out LLE | Carbazole and halogenated carbazoles | Human Serum | Used hexane/ethyl acetate (4:1) for extraction. | sigmaaldrich.com |
| QuEChERS | Polyhalogenated carbazoles, benzocarbazole, 9H-carbazoles | Earthworms | Modified method provided precise and concurrent determination. | researchgate.net |
| Cloud Point Extraction | Carbazole, trinitrocarbazole, tetra nitro carbazole | Water | Optimized parameters include temperature, time, and ionic strength. | sid.ir |
| Dispersive Liquid-Liquid Microextraction (DLLME) | TNC, TrNC, and carbazole | Environmental Water | Chloroform as extractant and acetonitrile (B52724) as disperser solvent yielded high enrichment factors. | researchgate.net |
Development of Sensors and Probes for Detection of Carbazole Derivatives
The unique photophysical properties of the carbazole scaffold have led to the development of fluorescent sensors and probes for the detection of various analytes. researchgate.netresearchgate.netresearchgate.net These sensors often utilize the carbazole moiety as a fluorophore, which can exhibit changes in its fluorescence emission upon interaction with a target molecule. researchgate.netresearchgate.netbohrium.com
Carbazole-based fluorescent chemosensors have been designed for the detection of metal ions such as Cu²⁺ and Fe³⁺. researchgate.netbohrium.comrsc.orgnih.gov These sensors can operate through mechanisms like fluorescence quenching ("turn-off") or enhancement ("turn-on") upon binding to the metal ion. researchgate.netresearchgate.net For example, a novel carbazole-based sensor for Cu²⁺ detection showed a 'turn-off' fluorescence response with a low detection limit of 1.19 × 10⁻⁸ mol L⁻¹. researchgate.netrsc.orgnih.gov Another sensor for Fe³⁺ detection also operated on a fluorescence quenching mechanism and demonstrated high selectivity and a detection limit of 3.75 × 10⁻⁸ M. bohrium.com
Furthermore, carbazole derivatives have been developed as fluorescent probes for bioimaging applications. researchgate.netnih.govacs.org These probes can target specific cellular components, such as lysosomes or G-quadruplex DNA, and provide valuable information about biological processes. nih.govacs.org For instance, a carbazole-based BODIPY probe was developed for lysosomal imaging, exhibiting a large Stokes shift that is beneficial for reducing self-absorption and improving the signal-to-noise ratio. acs.org Another study reported crescent-shaped carbazole derivatives as light-up fluorescence probes for G-quadruplex DNA, which showed a specific fluorescence response upon binding. nih.gov The development of these probes highlights the versatility of the carbazole structure in creating advanced analytical tools. researchgate.netbibliotekanauki.pl
Interactive Table: Sensors and Probes Based on Carbazole Derivatives
| Sensor/Probe Type | Target Analyte | Detection Mechanism | Key Features | Reference(s) |
| Fluorescent Chemosensor | Cu²⁺ | Fluorescence quenching ('turn-off') and colorimetric change | High selectivity, detection limit of 1.19 × 10⁻⁸ mol L⁻¹. | researchgate.netrsc.orgnih.gov |
| Fluorescent Chemosensor | Fe³⁺ | Fluorescence quenching ('turn-off') | High selectivity, detection limit of 3.75 × 10⁻⁸ M. | bohrium.com |
| Fluorescent Chemosensor | Co²⁺ | Fluorescence enhancement ('turn-on') | High sensitivity with a detection limit below 10⁻¹⁴ M. | researchgate.net |
| Lysosomal Probe (LysoI) | Lysosomes | Fluorescence | Large Stokes shift (~180 nm), suitable for long-term imaging. | acs.org |
| DNA Probe | G-quadruplex DNA | Light-up fluorescence | Specific fluorescence response to G-quadruplexes. | nih.gov |
| Spectroscopic Fluorescent Probe | Cationic photopolymerization | Hypsochromic shift in fluorescence spectrum | High sensitivity for monitoring polymerization progress. | bibliotekanauki.pl |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity of carbazole (B46965) derivatives is highly dependent on the nature and position of substituents on the tricyclic core. Modifications at the C-3, C-6, and N-9 positions have been shown to significantly influence the antibacterial, anticancer, and antioxidant activities of these compounds. nih.govlmaleidykla.ltnih.gov
Substitutions on the Carbazole Ring (C-3 and C-6 positions):
Research has demonstrated that the introduction of various functional groups at the C-3 and C-6 positions can modulate the biological efficacy of carbazole compounds. lmaleidykla.lt
Halogenation: The presence of halogens often enhances antibacterial properties. For instance, studies have shown that 3-iodo-9H-carbazole and 3,6-diiodo-9H-carbazole are potent antibacterial agents against the Gram-positive bacterium Bacillus subtilis, with activity stronger than the reference drug amoxicillin. lmaleidykla.ltijrpc.com Conversely, 1,3,6-tribromo-9H-carbazole displays stronger activity against the Gram-negative bacterium Escherichia coli. lmaleidykla.ltijrpc.com This suggests that the type and position of the halogen can determine the spectrum of antibacterial activity.
Cyano Groups: The introduction of a cyano (-CN) group at the C-3 position has also been found to confer significant antibacterial activity against Bacillus subtilis. lmaleidykla.lt
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as oxadiazole, has been explored to enhance biological effects. A notable study found that carbazole derivatives containing an oxadiazole moiety exhibited a more potent antiproliferative effect against various cancer cell lines (HepG2, HeLa, and MCF7) compared to those bearing a benzenesulfonohydrazide (B1205821) group. nih.gov Specifically, carbazole-oxadiazole hybrids have shown excellent antibacterial profiles with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 4 µg/ml against MRSA and Pseudomonas aeruginosa. researchgate.net
Substitutions at the Nitrogen Atom (N-9 position):
The nitrogen atom of the pyrrole (B145914) ring in carbazole is a common site for modification.
N-Alkylation and Arylation: The presence of a substituent at the N-9 position is considered essential for certain biological activities, such as neuroprotection. nih.gov For example, 2-phenyl-9-(p-tolyl)-9H-carbazole showed considerable neuroprotective ability. nih.gov
N-Substitution with Complex Side Chains: Linking other bioactive moieties to the N-9 position is a common strategy. A series of 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines demonstrated broad-spectrum antimicrobial activity against both bacterial and fungal strains. nih.gov Similarly, N-substituted carbazole sulfonamide derivatives have been investigated, with some showing strong in vitro antiproliferative and in vivo antitumor activity. ijrpc.com
The following table summarizes the impact of various substituents on the biological activity of carbazole derivatives.
| Carbazole Derivative/Substituent | Position of Substitution | Biological Activity | Key Findings | Reference |
|---|---|---|---|---|
| 3-Iodo-9H-carbazole | C-3 | Antibacterial | Stronger activity against Bacillus subtilis compared to amoxicillin. | lmaleidykla.lt |
| 3,6-Diiodo-9H-carbazole | C-3, C-6 | Antibacterial | Suppressed the growth of Bacillus subtilis at a concentration of 31.25 μg/ml. | lmaleidykla.lt |
| 1,3,6-Tribromo-9H-carbazole | C-1, C-3, C-6 | Antibacterial | Stronger activity against Escherichia coli compared to amoxicillin. | lmaleidykla.ltijrpc.com |
| 3-Cyano-9H-carbazole | C-3 | Antibacterial | Showed strong antibacterial activity against Bacillus subtilis. | lmaleidykla.lt |
| Carbazole-oxadiazole hybrids | Varies | Antiproliferative | More potent against HepG2, HeLa, and MCF7 cancer cell lines than sulfonohydrazide derivatives. | nih.gov |
| N-substituted carbazole sulfonamides | N-9 | Anticancer | Exhibited better anticancer activity compared to other derivatives in a study. | ijrpc.com |
| 2-phenyl-9-(p-tolyl)-9H-carbazole | N-9, C-2 | Neuroprotective | Showed significant neuroprotective ability at a concentration of 3 µM. | nih.gov |
Influence of Stereochemistry on Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental concept in pharmacology and drug design. solubilityofthings.com Biological systems, including enzymes and receptors, are inherently chiral, meaning they can differentiate between the stereoisomers (enantiomers) of a chiral drug. nih.gov
While the parent molecule, 9H-Carbazole-3-oxoacetic acid, is achiral, the introduction of substituents can create one or more chiral centers, leading to the existence of enantiomers. These enantiomers, despite having identical chemical formulas, can exhibit profound differences in their biological activity, metabolic profiles, and toxicity. solubilityofthings.comnih.gov The interaction between a chiral drug and its biological target is often compared to a "three-point attachment," where a specific spatial orientation is required for optimal binding and subsequent pharmacological effect. nih.gov One enantiomer may fit perfectly into the binding site and elicit the desired response, while its mirror image may bind less effectively or not at all. nih.gov
In the context of carbazole derivatives, any modification that introduces a stereocenter would necessitate an evaluation of the individual enantiomers. For example, the synthesis of chiral derivatives like (S)-9-(2-phenylbut-3-en-1-yl)-9H-carbazole has been reported, highlighting that chiral carbazoles are actively being investigated. tdx.cat Should a chiral center be introduced into a derivative of 9H-Carbazole-3-oxoacetic acid, it would be critical to:
Separate and characterize the individual enantiomers.
Evaluate the biological activity of each enantiomer independently.
Determine if one enantiomer is more potent or has a better safety profile.
This stereochemical consideration is vital, as one enantiomer could be therapeutically active while the other might be inactive or even contribute to adverse effects. solubilityofthings.com Therefore, understanding the influence of stereochemistry is paramount for developing safe and effective therapeutic agents based on the carbazole scaffold.
Correlation of Molecular Descriptors with Biological Outcomes
The relationship between the structural properties of a molecule and its biological activity can be quantitatively analyzed using computational methods. This approach, often part of Quantitative Structure-Activity Relationship (QSAR) studies, correlates molecular descriptors with biological outcomes like binding affinity or inhibitory concentration. mdpi.com Molecular descriptors are numerical values that characterize the physicochemical properties of a molecule, such as its electronic, steric, and lipophilic characteristics.
Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a ligand to the active site of a biological target, such as a protein or enzyme. nih.govmdpi.com The binding affinity is often expressed as a docking score, a molecular descriptor that estimates the strength of the interaction. A lower (more negative) docking score typically indicates a more favorable binding interaction.
A study investigating novel carbazole derivatives as potential inhibitors of SARS-CoV-2 proteins provides a clear example of correlating molecular descriptors with biological outcomes. mdpi.com In this research, a series of N-(9-Ethyl-9H-Carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles were synthesized and their binding affinities to key viral proteins were calculated. The results showed a strong correlation between the chemical structure of the derivatives and their docking scores. For instance, derivatives with specific substitutions, such as compound 9c , exhibited the highest binding affinity (lowest docking score) against the main protease (Mpro), suggesting it could be a potent inhibitor. mdpi.com
The following interactive table presents molecular docking data for several carbazole derivatives against three different SARS-CoV-2 proteins, illustrating the correlation between structure and predicted binding affinity.
| Compound | Binding Affinity (Docking Score, Kcal/mol) vs. Main Protease (Mpro) | Binding Affinity (Docking Score, Kcal/mol) vs. Spike Glycoprotein | Binding Affinity (Docking Score, Kcal/mol) vs. RdRp | Reference |
|---|---|---|---|---|
| 9b | -8.83 | -6.43 | N/A | mdpi.com |
| 9c | -8.92 | N/A | N/A | mdpi.com |
| 9e | -8.77 | -6.69 | -7.61 | mdpi.com |
| 9g | N/A | N/A | -7.63 | mdpi.com |
| 9h | -8.76 | -6.54 | -8.10 | mdpi.com |
| 9i | -8.87 | -6.44 | -8.01 | mdpi.com |
| 9j | -8.85 | -6.56 | -7.54 | mdpi.com |
N/A indicates data not highlighted as most potent in the source for that specific target.
Furthermore, pharmacokinetic (PK) properties, often evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, represent another set of outcomes correlated with molecular descriptors. mdpi.com Studies on carbazole derivatives have shown that modifications can lead to compounds with satisfying oral bioavailability and elimination half-lives, making them more viable as potential drug candidates. nih.gov
Emerging Research Areas and Future Directions for 9h Carbazole 3 Oxoacetic Acid Research
Exploration in Material Sciences
The unique electronic and photophysical properties of the carbazole (B46965) nucleus make it a highly sought-after component in the development of advanced materials. scholarsresearchlibrary.com Derivatives of 9H-Carbazole-3-Oxoacetic Acid are at the forefront of research in dye-sensitized solar cells (DSSCs) and optoelectronic devices. nih.gov
Dye-Sensitized Solar Cells (DSSCs):
Carbazole-based dyes are integral to the advancement of DSSCs due to their excellent hole-transporting properties and wide energy gap. nih.gov The rigid and planar structure of the carbazole moiety, combined with its high degree of π-conjugation, facilitates efficient light absorption and electron transfer, which are critical for solar cell performance. nih.gov Researchers are actively designing and synthesizing novel carbazole dyes with D-π-A (donor-π-acceptor) architecture to enhance photovoltaic efficiency. researchgate.net In these designs, the carbazole unit typically serves as the electron donor, linked via a π-spacer to an electron acceptor group that anchors the dye to the semiconductor surface. researchgate.net
Key research findings in this area include:
The synthesis of carbazole-based sensitizers that can effectively slow down dye aggregation, a common issue that reduces solar cell efficiency.
The development of dyes with broad absorption spectra and high molar extinction coefficients, leading to improved light-harvesting capabilities. nih.gov
Investigations into the relationship between the molecular structure of carbazole dyes and their photovoltaic performance, including parameters like open-circuit voltage, short-circuit current, and power conversion efficiency. researchgate.netnih.gov
Interactive Table: Performance of Carbazole-Based Dyes in DSSCs
| Dye | Donor Moiety | Acceptor/Anchor | Power Conversion Efficiency (η) |
| BPA | (E)-3-(6-bromo-9-phenyl-9H-carbazol-3-yl) | Acrylic acid | Data not specified |
| BPCA | (E)-3-(6-bromo-9-phenyl-9H-carbazol-3-yl) | Cyanoacrylic acid | Data not specified |
| Dye 1 | Carbazole | Cyanoacrylic acid | 0.42% nih.gov |
| Dye 21 | Carbazole | Cyanoacrylic acid | 3.51% nih.gov |
Optoelectronic Materials:
Beyond solar cells, carbazole derivatives are showing immense promise in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). acs.org The high thermal stability and amorphous nature of certain carbazole compounds make them ideal for use as hole-transporting and light-emitting materials in OLED devices. acs.org The ability to tune the emission wavelength from blue to green by modifying the substituents on the carbazole core opens up possibilities for creating full-color displays. acs.org
Multi-Targeting Strategies in Pre-clinical Drug Discovery
The concept of "one drug, multiple targets" is gaining traction in pharmacology as a way to enhance therapeutic efficacy and overcome drug resistance. nih.govfrontiersin.org Carbazole derivatives, including those related to 9H-Carbazole-3-Oxoacetic Acid, are being investigated as multi-target agents, particularly in cancer research. researchgate.netnih.gov
Cancer is a complex disease driven by multiple aberrant signaling pathways. plos.org Drugs that can simultaneously modulate several key cellular targets are therefore highly desirable. researchgate.netnih.gov Carbazole-based compounds have been shown to interact with a variety of cancer-related targets, including:
DNA and Topoisomerases: Many carbazole derivatives can intercalate into DNA and inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair in cancer cells. researchgate.netmdpi.com
The Cytoskeleton: Some carbazoles can disrupt the dynamics of the actin and microtubule networks, leading to cell cycle arrest and apoptosis. researchgate.netnih.gov
Kinases: These enzymes play a central role in cell signaling, and their dysregulation is a hallmark of cancer. Certain carbazole derivatives have been found to inhibit specific kinases involved in tumor growth and proliferation. nih.gov
A recent study highlighted a series of carbazole sulfonamide derivatives that exhibited potent antiproliferative activity against various cancer cells, including multi-drug resistant lines. nih.gov These compounds were found to act as dual inhibitors, targeting both tubulin polymerization and topoisomerase I. nih.gov
Interactive Table: Multi-Targeting Carbazole Derivatives in Cancer Research
| Compound Type | Targets | Effect |
| Carbazole Sulfonamides | Tubulin, Topoisomerase I | Antiproliferative, Apoptosis, G2/M cell cycle arrest nih.gov |
| 5,8-Dimethyl-9H-carbazole derivatives | Topoisomerase I, Actin | Apoptosis in triple-negative breast cancer cells mdpi.com |
| Bis-carbazole derivative | Cytoskeleton dynamics, Apoptotic proteins | Selective anticancer activity against breast cancer cells nih.gov |
Bioconjugation and Prodrug Research for Carbazole Derivatives
To improve the therapeutic index of carbazole-based drugs, researchers are exploring bioconjugation and prodrug strategies. Bioconjugation involves linking the active carbazole molecule to another molecule, such as a peptide or an antibody, to enhance its targeting to specific cells or tissues. Prodrugs are inactive or less active precursors that are converted into the active drug within the body, often at the site of action. capes.gov.br
The development of prodrugs can help to:
Increase the solubility and bioavailability of the drug.
Reduce systemic toxicity and side effects.
Achieve targeted drug delivery.
For example, a study on new carbazole sulfonamide derivatives included the synthesis of L-valine and phosphate (B84403) prodrugs. nih.gov These prodrugs demonstrated robust antitumor efficacy in vivo with acceptable safety profiles. nih.gov Another approach involves linking a pyridocarbazole derivative to a thymidine (B127349) nucleoside to create a prodrug designed to have better penetration into tumor cells and block their replication. capes.gov.br
Advanced In Vitro and Organoid Model Systems in Biological Research
The use of sophisticated in vitro models, such as 3D cell cultures and organoids, is revolutionizing preclinical drug discovery. j-organoid.org These models more accurately mimic the complex microenvironment of human tissues and tumors compared to traditional 2D cell cultures.
Organoid models, in particular, offer a powerful platform for studying the effects of drugs on human tissues in a more physiologically relevant context. j-organoid.org For instance, cerebral organoids are being used to create brain-cancer assembloid models to test the efficacy of new glioblastoma therapies. j-organoid.org
The application of these advanced models in carbazole research is still emerging but holds significant promise. A study investigating a synthetic carbazole derivative, BC3EE2,9B, for the treatment of glioblastoma utilized in vitro cell line models. researchgate.net Future research will likely see the increasing use of organoid systems to evaluate the efficacy and toxicity of 9H-Carbazole-3-Oxoacetic Acid derivatives in a more patient-relevant manner, paving the way for personalized medicine approaches.
Q & A
Q. What are the recommended synthetic routes and purification methods for 9H-Carbazole-3-Oxoacetic Acid?
Synthesis typically involves functionalizing the carbazole core at the 3-position with an oxoacetic acid group. Key steps include:
- Friedel-Crafts acylation or Pd-catalyzed cross-coupling to introduce the oxoacetic acid moiety .
- Recrystallization from polar aprotic solvents (e.g., DMF or DMSO) to achieve high purity, as these solvents effectively dissolve carbazole derivatives .
- Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate intermediates .
Validation : Monitor reactions via TLC and confirm purity using melting point analysis and NMR (¹H/¹³C) .
Q. How should researchers characterize 9H-Carbazole-3-Oxoacetic Acid structurally?
- Single-crystal X-ray diffraction : Resolve molecular geometry and confirm substituent positions (e.g., oxoacetic acid orientation) .
- Spectroscopic methods :
- Elemental analysis : Verify stoichiometry (C, H, N) within ±0.4% deviation .
Advanced Research Questions
Q. How can 9H-Carbazole-3-Oxoacetic Acid be utilized in coordination chemistry (e.g., MOF synthesis)?
Q. What strategies address contradictions in reported photophysical properties of carbazole derivatives?
- Solvent effects : Test fluorescence in varying solvents (e.g., polar vs. nonpolar) to assess aggregation-induced emission (AIE) or solvatochromism .
- Quantum yield measurement : Use integrating sphere methods with reference standards (e.g., quinine sulfate) to resolve discrepancies in literature values .
- Substituent impact : Compare 3-oxoacetic acid derivatives with other carbazole analogs (e.g., 3,6-dicarboxylic acid) to isolate electronic contributions .
Q. How can computational modeling guide the design of 9H-Carbazole-3-Oxoacetic Acid derivatives?
Q. How should researchers interpret conflicting toxicity data for carbazole derivatives?
- Substituent-dependent hazards : Note that oxoacetic acid groups may increase reactivity compared to alkyl-substituted carbazoles (e.g., 9-propyl derivatives with no reported hazards) .
- Mitigation : Follow GHS guidelines for corrosive/irritant hazards (e.g., wear nitrile gloves, use fume hoods) and consult SDS for specific derivatives .
Methodological Best Practices
Q. What experimental controls are critical for reproducibility in carbazole-based reactions?
Q. How to optimize reaction yields for large-scale synthesis?
- Solvent-free conditions : Explore mechanochemical synthesis (ball milling) to reduce waste .
- Microwave-assisted reactions : Shorten reaction times (e.g., 30 min vs. 24 hrs) for carboxylation steps .
Safety and Compliance
Q. What are the key safety protocols for handling 9H-Carbazole-3-Oxoacetic Acid?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
